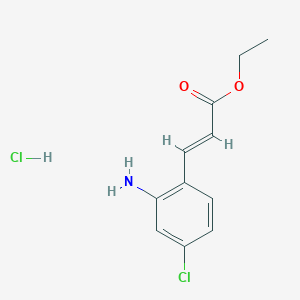
(E)-Ethyl3-(2-amino-4-chlorophenyl)acrylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorophenyl group. It is commonly used in the synthesis of pharmaceuticals and other bioactive molecules due to its versatile reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride typically involves the reaction of ethyl acrylate with 2-amino-4-chlorobenzaldehyde under basic conditions to form the corresponding (E)-ethyl 3-(2-amino-4-chlorophenyl)acrylate. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
(E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical drugs with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (E)-Ethyl 3-(2-amino-4-bromophenyl)acrylate hydrochloride
- (E)-Ethyl 3-(2-amino-4-fluorophenyl)acrylate hydrochloride
- (E)-Ethyl 3-(2-amino-4-methylphenyl)acrylate hydrochloride
Comparison:
- Uniqueness: The presence of the chlorine atom in (E)-Ethyl 3-(2-amino-4-chlorophenyl)acrylate hydrochloride imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its bromine, fluorine, or methyl analogs.
- Reactivity: The chlorine atom can be easily substituted with various nucleophiles, providing a versatile platform for the synthesis of diverse derivatives.
Propriétés
Formule moléculaire |
C11H13Cl2NO2 |
|---|---|
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13;/h3-7H,2,13H2,1H3;1H/b6-4+; |
Clé InChI |
ONVZQYICSNCDMZ-CVDVRWGVSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)N.Cl |
SMILES canonique |
CCOC(=O)C=CC1=C(C=C(C=C1)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


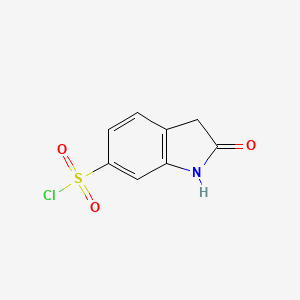
![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
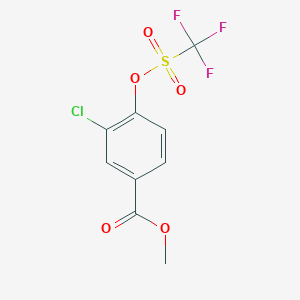

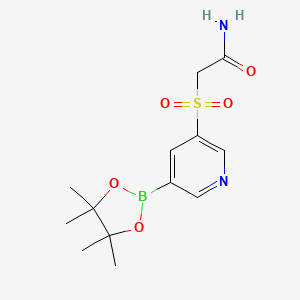
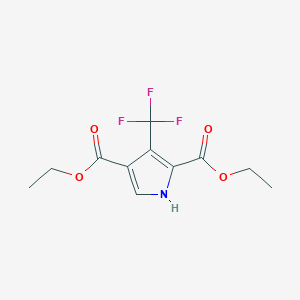
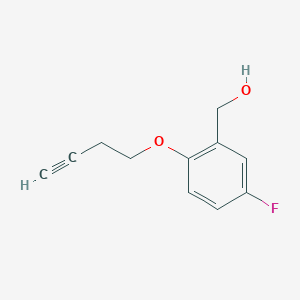
![Spiro[cyclohexane-1,3'-indolin]-4-ol](/img/structure/B13981876.png)
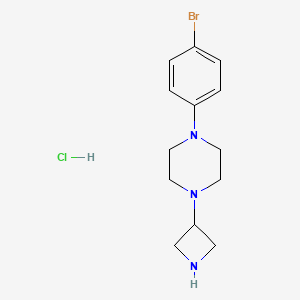
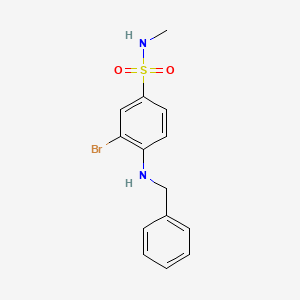



![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
